molecular formula C17H23NO4 B1324813 Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate CAS No. 898770-81-5

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate

Cat. No. B1324813
M. Wt: 305.4 g/mol
InChI Key: IADRPDFWARPUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate, also known as MBOB, is a synthetic organic compound that belongs to the group of aryl ketones. It has a linear formula of C17H23NO4 . The compound has a molecular weight of 305.37 and is an off-white solid .


Molecular Structure Analysis

The InChI code for Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate is 1S/C17H23NO4/c1-2-22-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-21-12-10-18/h3-6H,2,7-13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate is an off-white solid . It has a molecular weight of 305.37 and a density of 1.139g/cm3 . The compound’s boiling point is 451.2ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate has been synthesized as an intermediate in various chemical reactions. For instance, its derivatives have been used in the synthesis of rimonabant, an antiobesity agent. This involves a process of enamination followed by condensation with chlorooxalic acid ethyl ester (Hao Zhi-hui, 2007).

Chemical Reactions and Properties

  • Studies have investigated the hydrogenation of ethyl esters like Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate, revealing insights into their chemical behavior and potential applications. For example, the hydrogenation of ethyl 4-R-2,4-dioxobutyrates at palladium black results in ethyl 4-R-2-hydroxy-4-oxobutyrates, showcasing their reactivity and potential for further chemical modifications (V. Slavinska et al., 2006).

Potential in Biological Studies

  • Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate derivatives have been explored for their potential in biological applications, such as antimicrobial properties. For instance, ethyl 2-arylhydrazono-3-oxobutyrate compounds have been synthesized and tested for their antimicrobial effects, indicating a potential use in pharmaceuticals (S. G. Kucukguzel et al., 1999).

Catalysis and Synthesis Optimization

  • This compound also plays a role in the field of catalysis, particularly in the asymmetric synthesis of optically active compounds. For example, microbial cells have been used for the enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate to obtain optically active γ-hydroxyl acid esters, which are valuable pharmaceutical intermediates (Shiwen Xia et al., 2013).

Safety And Hazards

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate may cause an allergic skin reaction and serious eye irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4-[4-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-22-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-21-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRPDFWARPUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642666
Record name Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate

CAS RN

898770-81-5
Record name Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.